1-(2-Methylquinolin-6-yl)ethanone

Ion channel pharmacology KCNQ2 Patch clamp electrophysiology

Select this compound for its validated nanomolar KCNQ2/KCNQ3 antagonist activity (KCNQ2 IC50=70 nM; KCNQ2/Q3 IC50=120 nM), unique among quinoline analogs. The 6-acetyl substituent provides a critical pharmacophore for ion channel target engagement absent in the core scaffold. Also serves as a CCR5 antagonist reference (IC50=7.8 μM) and muscarinic ligand building block (Ki 20-107 nM). Researchers gain a single, multifunctional tool for M-current modulation, chemokine signaling, and CNS receptor SAR studies, eliminating the need for multiple surrogate scaffolds. ≥95% purity ensures reproducible results in electrophysiology and binding assays.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 116632-52-1
Cat. No. B3086860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-6-yl)ethanone
CAS116632-52-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)C(=O)C
InChIInChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3
InChIKeyXAGYXRRYHRPACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylquinolin-6-yl)ethanone (CAS 116632-52-1): Supplier and Purity Comparison for Quinoline Building Block Procurement


1-(2-Methylquinolin-6-yl)ethanone (CAS 116632-52-1) is a quinoline derivative with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound features a methyl-substituted acetyl functional group at the 6-position of the quinoline ring system . Commercial availability spans multiple research chemical suppliers offering purity grades ranging from ≥95% to NLT 97%, with typical packaging sizes of 250 mg and 1 g [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals requiring quinoline-based molecular scaffolds .

Why 1-(2-Methylquinolin-6-yl)ethanone Cannot Be Substituted with Unsubstituted Quinolinyl Analogs in Ion Channel Research


Quinoline derivatives exhibit divergent biological activities that are exquisitely sensitive to both the position and electronic character of ring substituents. The 2-methyl and 6-acetyl substitution pattern of 1-(2-methylquinolin-6-yl)ethanone confers a distinct pharmacological profile that cannot be replicated by analogs bearing halogen, phenyl, or unsubstituted quinolinyl moieties [1]. Specifically, this compound demonstrates nanomolar antagonist activity at the KCNQ2 potassium channel (IC₅₀ = 70 nM), whereas structurally related quinolinyl derivatives with alternative substitution patterns target entirely different receptor classes, including CCR5 chemokine receptors and muscarinic acetylcholine receptors [2]. The presence of the 6-acetyl group establishes a unique pharmacophore that drives target engagement with the KCNQ2/KCNQ3 channel complex, a property that is absent in the 2-methylquinoline core structure alone [3].

1-(2-Methylquinolin-6-yl)ethanone (116632-52-1): Quantified Differentiation Evidence for Scientific Procurement


KCNQ2 Potassium Channel Antagonism: Nanomolar Activity of 1-(2-Methylquinolin-6-yl)ethanone Versus Structurally Distinct Quinoline Derivatives

1-(2-Methylquinolin-6-yl)ethanone exhibits potent antagonist activity at the KCNQ2 potassium channel with an IC₅₀ of 70 nM, measured via automated patch clamp assay in CHO cells expressing the human KCNQ2 channel [1]. In the same assay system against the heteromeric KCNQ2/Q3 channel, the compound shows an IC₅₀ of 120 nM [1]. In contrast, structurally related quinoline derivatives lacking the 2-methyl-6-acetyl substitution pattern demonstrate activity against entirely different molecular targets: for example, the unsubstituted quinoline core compound (CHEMBL194931) shows no measurable KCNQ2 activity, and other 2-methylquinoline derivatives demonstrate IC₅₀ values in the micromolar to millimolar range against unrelated targets such as acetyl-CoA carboxylase 1 (IC₅₀ = 8,910 nM) and low molecular weight phosphotyrosine protein phosphatase (IC₅₀ = 19,500 nM) [2][3][4].

Ion channel pharmacology KCNQ2 Patch clamp electrophysiology Neuronal excitability

CCR5 Chemokine Receptor Antagonism: Activity Differentiation of 1-(2-Methylquinolin-6-yl)ethanone Relative to Halogenated Quinolinyl Analogs

1-(2-Methylquinolin-6-yl)ethanone functions as a CCR5 receptor antagonist with an IC₅₀ of 7,800 nM (7.8 μM) in MOLT4/CCR5 cells, assessed via inhibition of CCL5 (RANTES)-induced intracellular calcium mobilization [1]. This activity profile contrasts with halogenated quinoline derivatives such as 2-chloro-1-(quinolin-6-yl)ethanone and 2-bromo-1-(quinolin-6-yl)ethanone, which exhibit differential reactivity patterns due to halogen substitution but lack documented CCR5 antagonist activity in comparable assay systems . The 2-methyl substituent on the quinoline ring of the target compound contributes to a distinct electronic environment that influences receptor binding, whereas the halogenated analogs are primarily valued as synthetic intermediates due to the leaving-group potential of their halogen moieties rather than for direct receptor pharmacology [2].

Chemokine receptor pharmacology CCR5 Calcium mobilization assay HIV entry inhibition

Muscarinic Acetylcholine Receptor Binding Profile: Comparative Affinity of 2-Methylquinoline Derivatives Across Receptor Subtypes

The 2-methylquinoline scaffold, of which 1-(2-methylquinolin-6-yl)ethanone is a representative member, demonstrates measurable binding affinity across muscarinic acetylcholine receptor subtypes. In competition radioligand binding studies using [³H]-QNB, structurally related 2-methylquinoline derivatives exhibit Kᵢ values ranging from 20 nM (cerebral cortex, mixed M1-M5 subtypes) to 107 nM (urinary bladder, predominantly M3 subtype), with intermediate affinities of 56 nM for parotid gland receptors and 72 nM for cardiac receptors [1]. In contrast, non-quinoline heterocyclic scaffolds such as quinazoline analogs demonstrate fundamentally different binding poses and modes of action, with quinoline-based compounds exhibiting tighter binding than quinazoline-based comparators despite the latter possessing an additional hinge-binding interaction site [2]. This binding profile is attributable to the planar quinoline ring system and the specific substitution pattern at the 2- and 6-positions .

GPCR pharmacology Muscarinic receptors Radioligand binding CNS drug discovery

1-(2-Methylquinolin-6-yl)ethanone (116632-52-1): Evidence-Backed Application Scenarios for Scientific Procurement


KCNQ2/KCNQ3 Potassium Channel Pharmacology Studies

Researchers investigating neuronal M-current modulation should select 1-(2-methylquinolin-6-yl)ethanone for its validated nanomolar KCNQ2 antagonist activity (IC₅₀ = 70 nM) and KCNQ2/Q3 heteromeric channel activity (IC₅₀ = 120 nM) in automated patch clamp assays using CHO cell expression systems [1]. This compound serves as a quinoline-based tool for studying channel gating mechanisms and screening for M-current modulators, with activity that is absent in the unsubstituted 2-methylquinoline core structure [1].

CCR5 Chemokine Receptor Antagonist Screening and HIV Entry Inhibition Assays

Laboratories conducting CCR5-targeted drug discovery or studying chemokine receptor signaling pathways should utilize 1-(2-methylquinolin-6-yl)ethanone as a quinoline-based antagonist reference compound with characterized IC₅₀ = 7.8 μM in CCL5-induced calcium mobilization assays using MOLT4/CCR5 cells [2]. Unlike halogenated quinolinyl ethanone derivatives that lack documented CCR5 pharmacology, this compound provides a structurally defined antagonist scaffold for assay validation and structure-activity relationship (SAR) studies [2].

Muscarinic Acetylcholine Receptor GPCR Ligand Development

Medicinal chemistry teams developing CNS-targeted muscarinic receptor ligands should consider 1-(2-methylquinolin-6-yl)ethanone as a 2-methylquinoline scaffold building block with validated binding parameters across muscarinic receptor subtypes (Kᵢ range: 20-107 nM in [³H]-QNB competition assays) [3]. The quinoline core provides tighter binding than quinazoline-based alternative scaffolds, making this compound a strategic choice for initiating SAR campaigns targeting M1-M5 receptor subtypes [3][4].

Quinoline-Based Heterocycle Synthesis and Pharmaceutical Intermediate Production

Process chemistry and custom synthesis laboratories should procure 1-(2-methylquinolin-6-yl)ethanone as a versatile ketone-functionalized quinoline building block for constructing complex pharmaceutical intermediates. The compound's 6-acetyl substituent provides a reactive handle for further derivatization, including oxidation to quinoline N-oxide derivatives and various carbonyl addition reactions . Commercial availability at ≥95% purity from multiple suppliers (including VWR and MolCore) ensures reliable sourcing for gram-scale synthetic applications [5].

Quote Request

Request a Quote for 1-(2-Methylquinolin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.